
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a methylpropan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(3-Chloro-4-nitrophenyl)-2-methylpropanal or 2-(3-Chloro-4-nitrophenyl)-2-methylpropanone.
Reduction: Formation of 2-(3-Chloro-4-aminophenyl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(3-Azido-4-nitrophenyl)-2-methylpropan-1-ol or 2-(3-Mercapto-4-nitrophenyl)-2-methylpropan-1-ol.
科学的研究の応用
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage microbial cells. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-4-nitrophenyl)ethanol
- 2-(3-Chloro-4-nitrophenyl)propan-1-ol
- 2-(3-Chloro-4-nitrophenyl)-2-methylbutan-1-ol
Uniqueness
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with a methylpropan-1-ol moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,6-13)7-3-4-9(12(14)15)8(11)5-7/h3-5,13H,6H2,1-2H3 |
InChIキー |
IRDZYQXODNBYCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


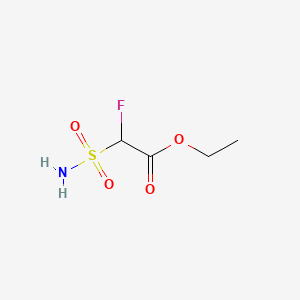
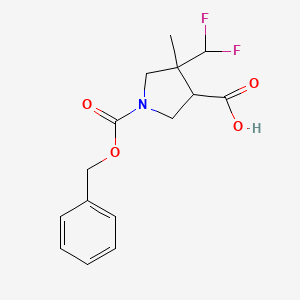

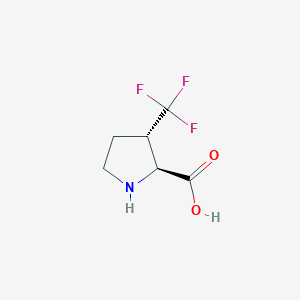
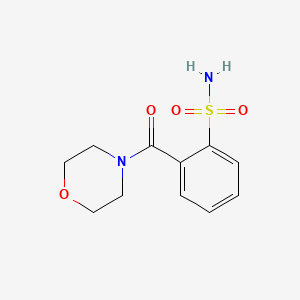
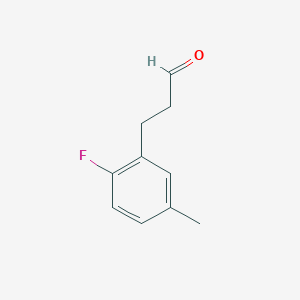
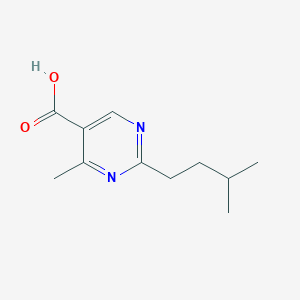

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)

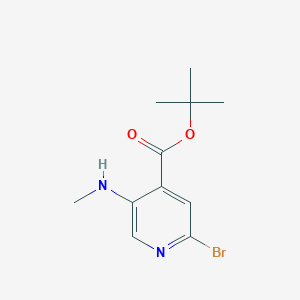
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)


